molecular formula C19H13NOS2 B13138327 2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol

2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol

Cat. No.: B13138327
M. Wt: 335.4 g/mol
InChI Key: MOZGSZKULGABPI-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol is a complex organic compound that belongs to the family of quinoline derivatives It is characterized by the presence of a quinolin-8-ol moiety linked to a bithiophene group via a vinyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol typically involves the condensation of 8-hydroxyquinoline with a bithiophene aldehyde. One common method is the Wittig reaction, where the 8-hydroxyquinoline is first converted to its corresponding phosphonium salt, which is then reacted with the bithiophene aldehyde in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H13NOS2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(E)-2-(5-thiophen-2-ylthiophen-2-yl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C19H13NOS2/c21-16-4-1-3-13-6-7-14(20-19(13)16)8-9-15-10-11-18(23-15)17-5-2-12-22-17/h1-12,21H/b9-8+

InChI Key

MOZGSZKULGABPI-CMDGGOBGSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(S3)C4=CC=CS4

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.